阿森那平 N-氧化物

描述

Synthesis Analysis

The synthesis of Asenapine N-Oxide involves complex chemical processes. For instance, the stable isotope-labeled synthesis of Asenapine N-Oxide was achieved in two synthetic steps, starting from labeled precursors, highlighting the intricacies involved in its preparation (Kuethe, 2012). Another method reported the synthesis of asenapine through multiple stages, including etherification, oxidation, and hydrolysis, among others, indicating the complexity of synthesizing asenapine and its derivatives (Guo-jun, 2011).

Molecular Structure Analysis

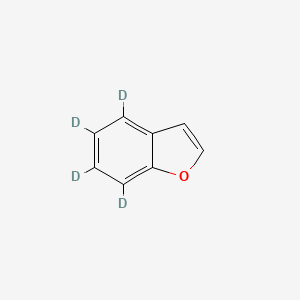

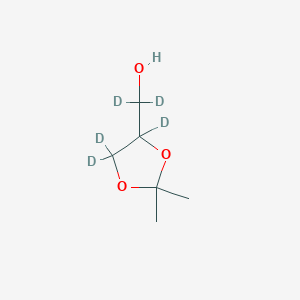

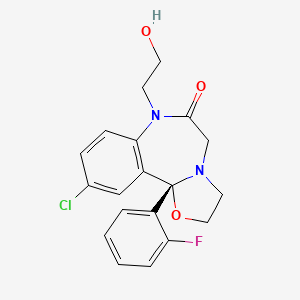

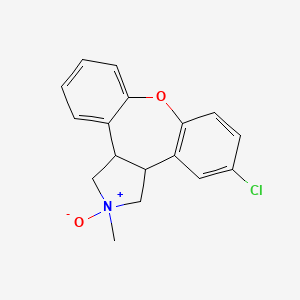

The molecular structure of Asenapine N-Oxide, like asenapine, includes a dibenzoxepino pyrrole core, which is crucial for its biological activity. The N-oxide formation involves the addition of an oxygen atom to the nitrogen present in the dibenzoxepino pyrrole structure, altering its chemical properties while retaining the core structure essential for its activity.

Chemical Reactions and Properties

Asenapine N-Oxide's chemical reactions and properties are influenced by its complex structure. For example, the synthesis of asenapine's impurities involves oxidation and reduction reactions, indicating the reactivity of its molecular framework and the potential for chemical modifications (Wenxuan et al., 2014). The compound's stability and reactivity under different chemical conditions are essential for understanding its behavior in various environments.

科学研究应用

用于增强治疗效果的舌下膜剂开发:阿森那平由于其广泛的肝脏代谢,口服生物利用度有限。一项研究开发了含有阿森那平的舌下膜剂,该膜剂显示出快速溶解和通过舌下上皮的更高渗透性,表明阿森那平吸收更多,并且与市售制剂具有相当的疗效 (Dalal 等人,2021 年)。

独特受体结合亲和力:阿森那平对各种血清素、肾上腺素能受体、多巴胺受体和组胺受体表现出高亲和力和独特的结合亲和力顺序,使其区别于其他抗精神病药。它的功能效应也与利培酮和奥氮平不同 (Shahid 等人,2009 年)。

电生理表征:阿森那平对各种受体的体内效应,包括血清素-1A、D2 和 α2-肾上腺素能受体,已经过表征。阿森那平在这些受体上表现出有效的拮抗活性和部分激动剂活性,这支持其在治疗精神分裂症和双相情感障碍中的应用 (Ghanbari 等人,2009 年)。

法医毒理学中的死后分布:开发了一种检测和定量死后病例中阿森那平的方法,有助于法医调查 (Miller 等人,2013 年)。

癫痫引起的记忆损伤中的神经保护作用:阿森那平已被证明在癫痫引起的记忆损伤模型中具有潜在的神经保护作用。它调节氧化应激途径,表明其在神经退行性疾病中的效用 (Farhadi 等人,2022 年)。

对内皮细胞氧化应激的保护:阿森那平可以保护冠状动脉内皮细胞免受氧化应激,表明其在管理精神病患者心血管疾病中的潜在作用 (Grossini 等人,2014 年)。

用于治疗精神分裂症的鼻内给药:开发了纳米结构脂质载体用于阿森那平的鼻内给药,显示出改善的药代动力学特征和锥体外系副作用的显着降低,增强了精神分裂症治疗中的抗精神病作用 (Singh 等人,2016 年)。

认知效应中的多巴胺 D1 受体机制:阿森那平改善苯环利定诱导的大鼠视觉识别记忆缺陷的功效表明 D1 受体机制在其认知效应中起作用,与精神分裂症治疗相关 (Snigdha 等人,2011 年)。

安全和危害

Asenapine N-Oxide is toxic if swallowed and in contact with skin . The parent compound, Asenapine, has some obstacles to its use, including food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) .

未来方向

Research is ongoing to develop new formulations of Asenapine to enhance its therapeutic efficacy. For example, sublingual films containing Asenapine have been developed using a solvent casting method . Another study characterized the pharmacokinetic profile of a transdermal patch formulation of Asenapine .

属性

IUPAC Name |

9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNYMFHSPDODLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asenapine N-Oxide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。